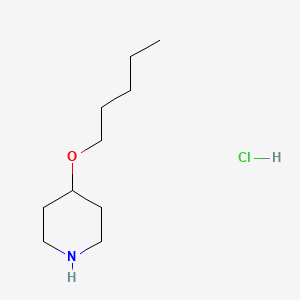
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 227015-68-1. It has a molecular weight of 205.03 .
Molecular Structure Analysis
The InChI code for “(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probing
- Detection in Biological and Water Samples : A ratiometric fluorescent probe was designed using dicyanoisophorone and 4-bromobutyryl moiety for the detection of hydrazine, which could sense hydrazine via an intramolecular charge transfer pathway. This probe exhibited low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit, making it suitable for environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis and Characterization
- Creation of Fluorinated Benzothiazepines and Pyrazolines : 4-Bromo-2-fluorobenzaldehyde, when treated with substituted hydroxy acetophenones, yields chalcones which were then converted into fluorinated benzothiazepines and pyrazolines, showing the versatility of bromo-fluorophenyl derivatives in synthesizing complex organic compounds (Jagadhani et al., 2015).
Medicinal Chemistry
- Cytotoxic Effect on Tumor Cells : A study synthesized derivatives of 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile, involving 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, showing significant inhibitory effects on tumor cell lines. This suggests the potential of bromo-fluorophenyl compounds in developing new antitumor agents (Flefel et al., 2015).
Analytical Chemistry
- Titrimetric Analysis : Bromine chloride is employed in hydrochloric acid medium as a standard reagent for the determination of organic compounds, where hydrazine and its aryl derivatives undergo significant chemical changes. This study indicates the use of bromo-fluorophenyl derivatives in precise analytical chemistry methods (Verma et al., 1978).
Environmental and Biological Monitoring
- Detection of Hydrazine : A novel fluorescent probe was developed for the detection and imaging of hydrazine in living cells. This study demonstrates the utility of bromo-fluorophenyl-based compounds in environmental and biological monitoring, highlighting their role in developing sensitive and selective detection methods for hazardous substances (Chen et al., 2017).
Safety And Hazards
“(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, which provide guidance on how to handle and store the substance safely .
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXALMOWDDZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696747 | |
| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride | |
CAS RN |
865705-44-8 | |
| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)

![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)



